3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyridine-2-carbonitrile is a synthetic compound featuring a complex structure with multiple functional groups. Its unique molecular arrangement includes cyclopropyl, triazolo, pyridazin, pyrrolidin, and pyridine rings, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple synthetic steps:
Starting Materials: Key building blocks include 3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine, pyrrolidine, and 2-cyanopyridine.
Reaction Steps: Typically, the synthesis begins with the formation of an intermediate triazolo-pyridazine derivative, followed by pyrrolidinyl substitution and then attachment of the pyridine-2-carbonitrile moiety.
Conditions: The reactions often require conditions such as anhydrous solvents, specific temperatures, and catalysts to ensure the proper formation of the desired compound.
Industrial Production Methods: Industrial-scale production would emphasize efficiency and purity. Large-scale reactors, continuous flow processes, and precise control of reaction parameters are critical. Purification steps might involve crystallization or advanced chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridazine rings.
Reduction: Reduction may occur at the nitrile group to form primary amines.
Substitution: The compound is amenable to nucleophilic substitution reactions due to the presence of reactive pyridine and pyridazin rings.
Common Reagents and Conditions:
Oxidation might use reagents like KMnO₄ or chromium trioxide.
Reduction can involve hydrogenation over catalysts like palladium or nickel.
Substitution reactions typically occur in the presence of bases or nucleophiles under mild to moderate temperatures.
Major Products Formed: The major products vary based on the type of reaction but could include oxidized derivatives, amine analogs, and substituted triazolo-pyridazine compounds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of larger, more complex organic molecules.
Biology:
Biological Probes: Employed in the development of probes to study biological pathways and molecular interactions.
Medicine:
Drug Development: Investigated as a potential candidate for therapeutic agents due to its diverse functional groups.
Industry:
Material Science: Utilized in the design of novel materials with specific chemical properties.
Mechanism of Action
The compound interacts with molecular targets, typically involving binding to specific enzymes or receptors. The cyclopropyl and triazolo groups are critical for its activity, affecting the compound's ability to modulate biochemical pathways. It may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]azetidin-1-yl}pyridine-2-carbonitrile
3-{3-[({3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyridine-2-carbonitrile
Uniqueness: The primary distinction of 3-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}pyridine-2-carbonitrile lies in its specific structural motifs and their arrangement, which confer unique reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c20-10-15-16(2-1-8-21-15)25-9-7-13(11-25)12-27-18-6-5-17-22-23-19(14-3-4-14)26(17)24-18/h1-2,5-6,8,13-14H,3-4,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDOVTLLYHMZNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C5=C(N=CC=C5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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